molecular formula C8H5BrF4 B2402080 2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene CAS No. 2244087-06-5

2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene

Cat. No.: B2402080
CAS No.: 2244087-06-5
M. Wt: 257.026
InChI Key: OZXFNTPYKDGPTD-UHFFFAOYSA-N
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Description

2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluoromethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene typically involves the bromination of 4-(fluoromethyl)-1-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The fluoromethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include dehalogenated or defluorinated benzene derivatives.

Scientific Research Applications

2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of specific biological pathways. The trifluoromethyl group increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzoic acid
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene is unique due to the presence of both fluoromethyl and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to similar compounds. The presence of multiple fluorine atoms also enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-7-3-5(4-10)1-2-6(7)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXFNTPYKDGPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CF)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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